Product packaging for Diisodecyl phenyl phosphite(Cat. No.:CAS No. 25550-98-5)

Diisodecyl phenyl phosphite

Cat. No.: B1591463
CAS No.: 25550-98-5
M. Wt: 438.6 g/mol
InChI Key: SXXILWLQSQDLDL-UHFFFAOYSA-N
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Description

Overview of Organophosphorus Esters in Polymer Stabilization

Organophosphorus esters are a class of chemical additives crucial for inhibiting or retarding the degradation of polymeric materials. wikipedia.org These stabilizers protect plastics and rubbers from the detrimental effects of heat, oxidation, and UV light. wikipedia.org Among the most widely used are phosphite (B83602) esters, which act as secondary antioxidants or hydroperoxide decomposers. wikipedia.orgacs.org During polymer processing and use, exposure to heat and oxygen leads to the formation of hydroperoxides (ROOH), which can initiate further degradation reactions. vinatiorganics.com Phosphite antioxidants neutralize these hydroperoxides by reducing them to stable alcohols, thereby preventing the breakdown of the polymer chain. wikipedia.orgvinatiorganics.com This mechanism preserves the mechanical properties and longevity of the material. vinatiorganics.com

Academic Significance and Research Trajectory of Diisodecyl Phenyl Phosphite

This compound, with the chemical formula C₂₆H₄₇O₃P, is an alkyl-aryl phosphite ester. It is recognized for its role as a heat stabilizer, antioxidant, and color stabilizer in a variety of polymers. smolecule.comvestachem.com The synthesis of DIDP typically involves the reaction of triphenyl phosphite with isodecanol (B128192). smolecule.comcanada.ca This process results in a mixture of compounds, with the final composition influenced by reaction conditions. smolecule.comcanada.ca Commercial grades of DIDP are often a blend of this compound, triisodecyl phosphite, and triphenyl phosphite. canada.ca

The research trajectory for DIDP and other phosphite antioxidants is driven by the increasing demand for high-performance and sustainable polymer formulations. archivemarketresearch.com Current research focuses on developing advanced formulations with improved thermal stability and color retention. archivemarketresearch.com There is also a growing trend towards creating more environmentally friendly manufacturing processes and exploring bio-based alternatives to traditional phosphite stabilizers. archivemarketresearch.com The long-term success of these compounds in the market is tied to continued innovation and the ability to meet evolving industry needs for performance and sustainability. archivemarketresearch.com

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₂₆H₄₇O₃P lookchem.com
Molecular Weight 438.63 g/mol
Appearance Clear, colorless liquid vestachem.com
Density 0.94 g/mL at 25°C lookchem.com
Boiling Point 176 °C at 5 mm Hg lookchem.com
Flash Point >230 °F lookchem.com
Refractive Index n20/D 1.48 lookchem.com
CAS Number 25550-98-5 lookchem.comnih.gov

Industrial Applications of this compound

This compound is a versatile additive used across a range of polymers to enhance their stability and performance. Its primary function is as a secondary stabilizer and antioxidant. vestachem.com

Key applications include:

Polyvinyl Chloride (PVC): DIDP is used as a heat stabilizer and chelating agent in both rigid and flexible PVC products. specialchem.comchinaplasonline.com It improves thermal and light stability, often in conjunction with metal soap stabilizers, to enhance heat resistance and transparency. chinaplasonline.com

Acrylonitrile (B1666552) Butadiene Styrene (B11656) (ABS): It serves as a color and processing stabilizer in ABS resins. vestachem.comchinaplasonline.com

Polycarbonates (PC) and Polyurethanes (PU): DIDP is utilized as a stabilizer in the production of polycarbonates and polyurethanes. vestachem.com

Coatings and PET Fibers: It is employed as a processing and color stabilizer in coatings and polyethylene (B3416737) terephthalate (B1205515) (PET) fibers. vestachem.com

Other Synthetic Resins: DIDP also finds use as an anti-aging agent and antioxidant in plastics like polyethylene (PE), polypropylene (B1209903) (PP), and styrene-butadiene-styrene (SBS). specialchem.com

Synthesis and Manufacturing Processes

The principal method for synthesizing this compound is through the transesterification of triphenyl phosphite with isodecanol. smolecule.comcanada.ca The reaction involves progressively replacing the phenyl groups on triphenyl phosphite with isodecyl groups from isodecanol.

The general steps for this process are:

Charging the reactor with triphenyl phosphite and isodecanol, often with a slight excess of the alcohol.

Introducing a catalyst to initiate the esterification reaction.

Maintaining a specific reaction temperature, typically between 50–80°C, under an inert atmosphere to prevent oxidation.

Continuously stirring the mixture to ensure complete conversion.

Monitoring the reaction's progress using analytical methods like gas chromatography.

Purifying the final product through vacuum distillation or solvent extraction to remove unreacted materials and by-products.

The reaction does not produce a pure compound but rather a mixture that includes this compound, diphenyl isodecyl phosphite, and triisodecyl phosphite. canada.ca The final composition is dependent on the molar ratios of the reactants and the specific reaction conditions. canada.ca

Mechanism of Action in Polymer Stabilization

This compound functions as a secondary antioxidant, primarily by decomposing hydroperoxides that form during the thermal processing and aging of polymers. This action prevents the breakdown of polymer chains and maintains the material's integrity.

The stabilization mechanism involves several key actions:

Hydroperoxide Decomposition: As a phosphite ester, DIDP reduces hydroperoxides (ROOH) to alcohols (ROH), in the process being oxidized to a phosphate (B84403) ester. wikipedia.org This prevents the hydroperoxides from initiating further radical chain reactions that lead to polymer degradation. wikipedia.org

Chelating Agent: In polymers like PVC, DIDP can act as a chelating agent, complexing with metal chlorides (like ZnCl₂) that can accelerate dehydrochlorination and discoloration. specialchem.comgoogle.com

Synergistic Effects: DIDP is often used with primary antioxidants, such as hindered phenols. The phosphite regenerates the primary antioxidant after it has scavenged a free radical, extending its effectiveness and providing long-lasting protection against oxidation. vinatiorganics.comresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H47O3P B1591463 Diisodecyl phenyl phosphite CAS No. 25550-98-5

Properties

IUPAC Name

bis(8-methylnonyl) phenyl phosphite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H47O3P/c1-24(2)18-12-7-5-9-16-22-27-30(29-26-20-14-11-15-21-26)28-23-17-10-6-8-13-19-25(3)4/h11,14-15,20-21,24-25H,5-10,12-13,16-19,22-23H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXXILWLQSQDLDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCOP(OCCCCCCCC(C)C)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H47O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20274201
Record name Di-(8-methylnonyl) phosphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20274201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Liquid; Liquid
Record name Phosphorous acid, diisodecyl phenyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

25550-98-5
Record name Phosphorous acid, diisodecyl phenyl ester
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphorous acid, diisodecyl phenyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Diisodecyl phenyl phosphite
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Synthetic Methodologies and Reaction Parameter Optimization for Diisodecyl Phenyl Phosphite

Established Laboratory-Scale Synthesis Routes

The laboratory synthesis of diisodecyl phenyl phosphite (B83602) can be achieved through several chemical pathways, each offering distinct advantages and challenges in terms of purity, yield, and reaction conditions.

Transesterification Processes Involving Phosphite Precursors

Transesterification is a common and reversible method for preparing phosphite esters. wikipedia.org This process involves the exchange of alcohol groups upon heating a phosphite ester with a different alcohol. wikipedia.org In the context of diisodecyl phenyl phosphite synthesis, this typically involves the reaction of a phosphite precursor, such as triphenyl phosphite, with isodecanol (B128192). smolecule.comcanada.ca The reaction can be driven to completion by removing the lower-boiling alcohol byproduct, such as phenol (B47542), through distillation. wikipedia.org

The use of catalysts, which can be either acidic or basic, can facilitate the reaction. The process is generally conducted under an inert atmosphere, such as nitrogen, to prevent the oxidation of the phosphite groups. googleapis.com

Esterification of Phenyl Phosphorous Acid Derivatives

An alternative laboratory-scale approach involves the direct esterification of phenyl phosphorous acid derivatives with isodecanol. While less common industrially due to potential complexity and cost, this method offers a more direct route to the target molecule. The reaction of phosphinic acids with alcohols can be challenging and may require specific conditions, such as the use of activating agents like carbodiimides, to proceed efficiently. semanticscholar.org

Alternative Approaches via Halophosphine Intermediates

A third route to phosphite esters involves the use of halophosphine intermediates, such as phosphorus trichloride (B1173362). wikipedia.org In a general sense, phosphite esters are prepared by reacting phosphorus trichloride with an alcohol. wikipedia.org For the synthesis of this compound, a potential pathway could involve the reaction of dichlorophenyl phosphine (B1218219) with isodecanol. The hydrolysis of dichlorophenyl phosphine to phenyl phosphorous acid followed by esterification with isodecanol is another related, though less direct, method mentioned in patent literature for similar compounds.

Industrial Production Strategies and Product Composition

The industrial production of this compound primarily relies on the transesterification reaction due to its efficiency and cost-effectiveness.

Reaction of Triphenyl Phosphite with Isodecanol

The most prevalent industrial method for manufacturing this compound is the reaction of triphenyl phosphite with isodecanol. smolecule.comcanada.capcc.eu This reaction is typically conducted in large, stirred reactors with controlled temperature to ensure uniform mixing and efficient heat transfer. The process generally involves charging the reactants, often with a slight excess of one component, and adding a catalyst to initiate the transesterification.

Reaction temperatures are typically in the range of 100°C to 160°C, and the reaction is carried out over several hours. The progress of the reaction is monitored using analytical techniques like gas chromatography. Upon completion, the crude product is purified, often through vacuum distillation or solvent extraction, to remove unreacted starting materials and byproducts.

Table 1: Typical Industrial Reaction Parameters for this compound Synthesis

ParameterTypical Range/Condition
ReactantsTriphenyl phosphite, Isodecanol
CatalystAcidic or basic catalysts
Temperature100°C - 160°C
PressureAtmospheric, under inert gas (e.g., Nitrogen)
Reaction Time4 - 12 hours

Characterization of Commercial Mixtures and Co-existing Phosphite Esters

A crucial aspect of this compound production is that the reaction does not yield a single, pure compound. smolecule.comcanada.ca Instead, the commercial product is a mixture of several phosphite esters. canada.ca The composition of this mixture is highly dependent on the reaction conditions, particularly the molar ratios of the reactants. canada.ca

The final product is typically a mixture containing not only this compound but also unreacted triphenyl phosphite, diphenyl isodecyl phosphite, and triisodecyl phosphite. canada.ca The name "this compound" often reflects the molar ratio of isodecanol to triphenyl phosphite used in the reaction rather than the exact chemical structure of the main component. canada.ca Commercial this compound is generally 50% to 70% pure, with the remainder being other phosphite esters. canada.ca

For instance, one analysis of a commercial product reported the composition as approximately 51% this compound, 23% diphenyl isodecyl phosphite, 21% triisodecyl phosphite, and 2% triphenyl phosphite by weight. canada.ca This highlights the importance of careful control over reaction parameters to achieve a desired product composition.

Table 2: Typical Composition of Commercial this compound

ComponentApproximate Content (%)
This compound50 - 70 smolecule.comcanada.ca
Triisodecyl phosphite10 - 30
Diphenyl isodecyl phosphiteVaries
Triphenyl phosphite5 - 15

Systematic Optimization of Synthesis Conditions for Enhanced Purity and Yield

The molar ratio of the reactants, particularly isodecanol to triphenyl phosphite, is a determining factor in the composition of the final product mixture. canada.ca The progressive replacement of phenyl groups on the triphenyl phosphite with isodecyl groups means that controlling the stoichiometry is essential for guiding the reaction toward the desired disubstituted product.

Research findings indicate that employing an excess of isodecanol shifts the reaction equilibrium to favor a higher yield of this compound. The very name of the compound is understood in the industry to reflect the molar quantities of isodecanol reacted with triphenyl phosphite, rather than describing a pure, exact chemical structure. canada.ca For transesterification reactions in general, the molar ratio of the incoming alcohol to the starting ester typically falls within a range of 0.5:1 to 1:1, with an increased proportion of the alcohol enhancing the degree of reaction under a given set of conditions. google.com

The following table summarizes research findings on the effect of molar ratios on product composition in related phosphite synthesis, illustrating the principle of stoichiometric control.

Example SystemMolar Ratio (Triphenyl Phosphite:Alcohol)Resulting Product Distribution (Mole %)Reference
TPP & 2-Ethylhexanol1:1.5TPP: 41%, ADP: 54%, DAPP: 5% google.com
TPP & 2-Ethylhexanol1:4TPP: 0%, ADP: 53%, DAPP: 45% google.com
TPP & IsodecanolNot SpecifiedExcess isodecanol favors higher DIDPP yield.

*Note: TPP = Triphenyl Phosphite, ADP = Alkyl Diphenyl Phosphite, DAPP = Dialkyl Phenyl Phosphite. The data illustrates how increasing the alcohol ratio drives the reaction towards greater substitution.

Reaction temperature is a critical parameter that directly affects the rate of the esterification reaction and the potential for undesired side reactions. For the transesterification of triphenyl phosphite with isodecanol, a moderate heating range of 100°C to 160°C is typically applied to drive the reaction forward.

While higher temperatures accelerate the rate of conversion, they also increase the risk of promoting side reactions, such as hydrolysis or thermal degradation of the phosphite esters. This can lead to a decrease in the purity of the final product. For the synthesis involving phosphorus trichloride, a lower temperature range of 50–80°C is often used. Finding the optimal temperature is therefore a balance between achieving a practical reaction rate and maintaining the stability of the desired product.

ParameterEffect on Product Composition and YieldTypical Range (°C)Reference
Reaction TemperatureHigher temperature increases the reaction rate but may promote side reactions and product degradation.100 - 160 (Transesterification)
Reaction TemperatureOptimal temperature is crucial to balance conversion speed with minimizing byproducts.50 - 80 (Esterification with PCl₃)
Reaction TemperatureFor related dialkyl phosphite synthesis, a preferred range is 130 - 138°C to maximize yield and efficiency.130 - 138 google.com

Catalysts are frequently employed to accelerate the kinetics of the esterification or transesterification reaction. The choice of catalyst can significantly influence not only the reaction rate but also the selectivity towards the desired product.

Both acidic and basic catalysts are utilized in the synthesis of this compound.

Acid catalysts , such as p-toluenesulfonic acid, are effective at increasing the rate of esterification.

Basic catalysts , including tertiary amines, can also facilitate the reaction. However, there is a risk that basic conditions may promote the unwanted hydrolysis of the phosphite esters if moisture is present.

Other catalysts mentioned for similar transesterification processes include alkali metal salts like potassium fluoride (B91410) and potassium carbonate. google.com

The concentration of the catalyst must be optimized to ensure an efficient reaction time without introducing impurities or promoting side reactions. Reaction times can vary from 4 to 12 hours depending on the scale of the synthesis and the efficiency of the chosen catalyst.

Catalyst TypeEffect on ReactionExamplesReference
Acid CatalystsIncrease the rate of esterification.p-Toluenesulfonic acid
Base CatalystsFacilitate the reaction; may lead to side hydrolysis.Tertiary amines
Alkali Metal SaltsUsed in related transesterification reactions.Potassium fluoride, Potassium carbonate google.com
Lewis Acids (e.g., Zn(II))Used in novel, highly efficient methods for related phosphite diester synthesis under mild conditions.Zn(OTf)₂ rsc.org

The atmosphere under which the synthesis is conducted plays a crucial role in preventing the degradation of the phosphite product. Phosphite esters are susceptible to oxidation, where the phosphorus (III) center is converted to a phosphorus (V) center, forming the corresponding phosphate (B84403). lpi-intl.com This transformation alters the chemical properties of the compound.

To mitigate this, the reaction is typically carried out under an inert atmosphere, with nitrogen being the preferred choice. Maintaining an inert environment throughout the synthesis and purification steps is essential for preserving the integrity of the phosphite groups and ensuring the high quality of the final product. lpi-intl.com Exposure to moisture is also avoided, as it can lead to hydrolysis, breaking down the ester into phosphorous acid, phenol, and isodecanol. smolecule.comlpi-intl.com

Role of Catalyst Type and Concentration in Esterification Kinetics

Novel Synthetic Approaches and Design of Structurally Modified Analogs

While transesterification of triphenyl phosphite remains the dominant industrial method, research into alternative synthetic routes and the design of structurally modified analogs continues, driven by the need for improved efficiency, purity, and performance characteristics.

Novel synthetic approaches aim to overcome some of the limitations of traditional methods, such as the formation of product mixtures and the use of potentially hazardous reagents.

Direct Esterification: Alternative routes include the direct esterification of phenyl phosphorous acid derivatives with isodecanol.

Ester Exchange with Dimethyl Phosphite: A method using dimethyl phosphite and a monohydric alcohol in the presence of an alkaline catalyst offers a pathway that avoids the use of phosphorus trichloride and the subsequent generation of HCl gas, presenting a potentially cleaner process. google.com

Catalytic Methods: Highly efficient synthesis of related phosphite diesters has been demonstrated using environmentally benign Zn(II) catalysts, which function under mild conditions with trifluoroethanol as the only byproduct. rsc.org

Microfluidic Reactors: The use of microfluidic reactors for synthesizing related phosphonates offers precise control over reaction parameters, which can overcome issues of intense heat release and byproduct formation common in conventional batch reactors. lew.ro

The design of structurally modified analogs of this compound is a key strategy for tailoring the properties of the stabilizer to specific applications. This can involve altering the alkyl or aryl groups attached to the phosphite core.

Alkyl Chain Modification: The length and branching of the alkyl chains influence properties like steric hindrance and thermal stability. For instance, analogs with longer alkyl chains, such as phenyl ditetradecyl phosphite, exhibit different performance characteristics compared to DIDPP.

Aryl Group Modification: Replacing the standard phenol group with a substituted phenol, such as p-cumylphenol, can lead to analogs with improved thermal stability and reduced water solubility. life-trialkyl.eu

Blended Phosphites: Synergistic effects can be achieved by blending different classes of phosphites, such as alkyl-aryl phosphites with poly(dipropylene glycol) phosphites. google.com These blends can offer superior performance compared to single-component stabilizers. google.comgoogle.com

Chemical Reactivity and Mechanistic Pathways of Degradation

Hydrolytic Stability and Formation of Degradation Products

The presence of moisture can lead to the hydrolysis of diisodecyl phenyl phosphite (B83602), a reaction that breaks down the molecule into smaller constituents. smolecule.comlpi-intl.com The stability of DIDPP against hydrolysis is a key factor in its application, as excessive degradation can compromise its function as a polymer stabilizer.

Kinetics and Thermodynamics of Hydrolysis in Aqueous Environments

The hydrolysis of phosphite esters like DIDPP is a known reaction, with the rate generally decreasing as the molecular weight of the ester increases. canada.ca While specific kinetic and thermodynamic data for the hydrolysis of diisodecyl phenyl phosphite are not extensively detailed in the public literature, the general principles of ester hydrolysis apply. The reaction involves the nucleophilic attack of water on the phosphorus atom. The process is influenced by factors such as temperature and the presence of catalysts. lpi-intl.comwinona.edu Increased temperatures typically accelerate the reaction rate. lpi-intl.com

Computational studies on similar alkyl and aryl phosphites suggest that hydrolysis can proceed through different mechanisms under neutral, acidic, or basic conditions. winona.edu These studies, often performed in the gas phase, indicate that the thermodynamic favorability of various pathways is dependent on the specific reaction conditions and the nature of the substituents on the phosphite. winona.edu

Identification and Quantification of Phosphorous Acid, Phenol (B47542), and Isodecanol (B128192) as Hydrolysis Products

The complete hydrolysis of this compound yields three primary degradation products: phosphorous acid, phenol, and isodecanol. smolecule.comcanada.ca This breakdown is a result of the cleavage of the ester bonds linking the phenyl and isodecyl groups to the central phosphorus atom.

Phosphorous Acid (H₃PO₃): Forms from the core phosphorus atom.

Phenol (C₆H₅OH): Originates from the phenyl group attached to the phosphorus.

Isodecanol (C₁₀H₂₂O): Results from the cleavage of the two isodecyl groups.

The identification and quantification of these products are typically achieved through analytical techniques such as chromatography. acs.orgnih.gov For instance, studies on the transformation of organophosphorus compounds in indoor environments have utilized liquid chromatography-mass spectrometry (LC-MS/MS) to detect and quantify hydrolysis products. acs.orgnih.gov

A screening assessment by Canadian authorities confirmed that DIDPP rapidly hydrolyzes, leading to the formation of phosphorous acid and phenol. The commercial product of DIDPP is often a mixture, which upon hydrolysis, will also yield products from its other components, such as triisodecyl phosphite and triphenyl phosphite. canada.ca

Influence of pH and Environmental Factors on Hydrolysis Rate

The rate of hydrolysis of this compound is significantly influenced by pH. canada.ca Both acidic and basic conditions can catalyze the hydrolysis of phosphite esters. winona.edumdpi.com A water solubility test indicated that DIDPP undergoes rapid hydrolysis at pH levels of 4, 7, and 10. canada.ca

Acidic Conditions: In an acidic environment, the hydrolysis rate is generally accelerated. winona.eduresearchgate.net

Basic Conditions: Similarly, basic conditions can also promote the breakdown of the phosphite ester. winona.edumdpi.com

Environmental factors such as temperature and the presence of moisture are critical. lpi-intl.com Exposure to humidity in the air is sufficient to initiate hydrolysis. lpi-intl.comcanada.ca Therefore, to maintain the stability of this compound, it is recommended to store it in a dry environment. vestachem.comlpi-intl.com

Oxidative Transformations and Phosphine (B1218219) Oxide Formation

In addition to hydrolysis, this compound can undergo oxidation, a reaction that is fundamental to its function as a secondary antioxidant in polymers. smolecule.comwikipedia.org This process involves the conversion of the phosphite to a phosphate (B84403). wikipedia.org

Mechanisms of Oxidation under Thermal and Environmental Stress

The oxidation of phosphite esters to their corresponding phosphate esters is a key reaction that contributes to their stabilizing effect in polymers. wikipedia.org This transformation can be initiated by thermal stress and the presence of oxygen. google.com The general mechanism involves the phosphite scavenging hydroperoxides, which are formed during the thermal degradation of polymers, and in the process, the phosphite is oxidized to a phosphate. wikipedia.orgarchivemarketresearch.com

The reaction can be represented as: P(OR)₃ + [O] → OP(OR)₃ wikipedia.org

This process helps to prevent the degradation of the polymer chains. smolecule.com The oxidation can occur under various conditions, and the rate can be influenced by temperature. google.com While the reaction can proceed with air or oxygen, temperatures above 200°C may lead to undesirable side reactions and decomposition. google.com

Characterization of Oxidative Degradation Products

The primary product of the oxidation of this compound is diisodecyl phenyl phosphate. nih.gov This transformation from a phosphite to a phosphate is a critical aspect of its function as a stabilizer. wikipedia.org The resulting phosphate esters are generally more resistant to hydrolysis than their phosphite precursors. life-trialkyl.eu

The characterization of these oxidative products can be performed using various analytical techniques. For instance, studies on the transformation of organophosphorus compounds have identified oxidized products in environmental samples. acs.org In some cases, the oxidation can be followed by hydrolysis, leading to the formation of additional degradation products. acs.orgnih.gov

Below is a data table summarizing the key degradation pathways and products of this compound.

Degradation Pathway Reactants Key Products Influencing Factors
Hydrolysis This compound, WaterPhosphorous Acid, Phenol, Isodecanol smolecule.comcanada.capH (acidic or basic conditions accelerate the rate), Temperature, Moisture lpi-intl.comcanada.cawinona.edu
Oxidation This compound, Oxygen/Oxidizing agentsDiisodecyl phenyl phosphate nih.govThermal Stress, Presence of hydroperoxides wikipedia.orggoogle.comarchivemarketresearch.com

Substitution Reactions of Aromatic and Alkyl Moieties

The chemical structure of this compound (DIDP), featuring both aromatic (phenyl) and branched alkyl (isodecyl) moieties, presents multiple sites for potential substitution reactions. These reactions can be utilized to modify the compound's structure for specific applications. smolecule.com However, detailed research findings specifically documenting substitution reactions on either the aromatic or alkyl groups of this compound are not extensively available in the public scientific literature. The primary focus of existing research has been on its synthesis, antioxidant properties, and degradation pathways such as hydrolysis and oxidation. smolecule.com

Aromatic Moiety (Phenyl Group):

The phenyl group attached to the phosphite ester is, in principle, susceptible to electrophilic aromatic substitution reactions. The oxygen atom of the phosphite ester is an activating group, directing incoming electrophiles to the ortho and para positions of the phenyl ring. However, the bulky nature of the diisodecyl phosphite group could sterically hinder these positions, potentially reducing reactivity compared to simpler phenyl esters.

General chemical principles suggest that reactions such as nitration, halogenation, or Friedel-Crafts alkylation could occur on the phenyl ring under specific conditions, though documented examples for DIDP are scarce. Substitution reactions can also involve the cleavage of the P-O-Aryl bond, where the entire phenyl group is replaced. This is primarily observed during the synthesis of mixed phosphites via transesterification, where an alcohol displaces a phenol from a triphenyl phosphite precursor.

Alkyl Moieties (Isodecyl Groups):

Advanced Mechanistic Studies of Chemical Transformations and Intermediates

Advanced studies into the chemical transformations of this compound have focused on its degradation mechanisms, particularly through oxidation and hydrolysis, which are relevant to its function as a stabilizer and its environmental fate. As a secondary antioxidant, DIDP's primary role is to decompose hydroperoxides that form during the thermal processing of polymers, thus preventing polymer chain degradation. This process involves the oxidation of the phosphite (P(III)) to a phosphate (P(V)). sid.ir

Recent mechanistic research has employed techniques like mass spectrometry to identify intermediates and construct degradation pathways. A notable study on the indoor transformation of organophosphites proposed specific pathways for this compound (abbreviated as DDePhPi in the study). acs.orgnih.gov These transformations involve initial oxidation at the phosphorus center, followed by hydrolysis of the ester linkages.

The primary degradation pathways identified are:

Oxidation: The trivalent phosphorus atom in this compound is oxidized to a pentavalent state, forming the corresponding phosphate ester, phenyl diisodecyl phosphate. acs.orgnih.gov

Hydrolysis: The ester bonds are susceptible to cleavage in the presence of water, a reaction that can occur with both the parent phosphite and its oxidized phosphate form. canada.ca This reaction yields phosphorous acid (or phosphoric acid from the phosphate), phenol, and isodecanol. canada.ca The rate of hydrolysis tends to decrease as the molecular weight of the alkyl groups increases. smolecule.com

A proposed transformation pathway based on environmental screening studies illustrates the generation of several intermediates. acs.orgnih.gov The initial oxidation product, phenyl dodecyl phosphate (PhDDeP, an analogue used in the study), can undergo subsequent hydrolysis to form diester and monoester intermediates. nih.gov

The table below outlines the proposed transformation products of this compound based on these mechanistic studies.

Interactive Data Table: Proposed Transformation Products of this compound

Transformation StepParent CompoundIntermediate/Product NameChemical Formula of ProductDetected/ProposedReference
Oxidation This compoundPhenyl diisodecyl phosphateC₂₆H₄₇O₄PProposed acs.orgnih.gov
Hydrolysis (Step 1) Phenyl diisodecyl phosphateIsodecyl phenyl phosphateC₁₆H₂₇O₄PProposed acs.orgnih.gov
Hydrolysis (Step 1) Phenyl diisodecyl phosphateDiisodecyl phosphateC₂₀H₄₃O₄PProposed acs.orgnih.gov
Hydrolysis (Step 2) Isodecyl phenyl phosphatePhenyl phosphateC₆H₇O₄PProposed acs.orgnih.gov
Hydrolysis (Step 2) Isodecyl phenyl phosphateIsodecyl phosphateC₁₀H₂₃O₄PProposed acs.orgnih.gov
Hydrolysis (Final) All intermediatesPhosphoric Acid, Phenol, IsodecanolH₃PO₄, C₆H₆O, C₁₀H₂₂ODetected canada.ca

These studies highlight that the transformation of this compound is a multi-step process. The detection of these intermediates confirms that both oxidation and hydrolysis are significant degradation pathways. acs.orgnih.gov Understanding these transformations is crucial for evaluating the long-term stability and environmental impact of this widely used polymer additive.

Polymer Stabilization: Mechanisms of Action and Performance in Polymeric Systems

Antioxidant Mechanisms for Polymer Chain Protection

Diisodecyl phenyl phosphite (B83602) functions primarily as a secondary antioxidant, employing a dual mechanism to protect polymer chains from degradation initiated by heat, oxygen, and mechanical shear. thermalsupport.com This degradation process involves the formation of highly reactive free radicals, which can propagate chain reactions leading to polymer breakdown. foamex.com DDPP intervenes in this process through two key actions.

Scavenging of Free Radicals Generated During Polymer Processing

During polymer processing, exposure to heat and oxygen can generate free radicals that attack the polymer chains, leading to degradation and loss of properties. google.com Diisodecyl phenyl phosphite acts as a free radical scavenger, effectively neutralizing these reactive species. It can donate a hydrogen atom to a free radical, converting it into a more stable molecule and thereby preventing it from causing further damage to the polymer matrix. google.com This action is critical for preserving the integrity of the polymer during demanding processing conditions.

Decomposition of Hydroperoxides to Inert Species

A primary role of phosphite stabilizers, including DDPP, is to decompose hydroperoxides (ROOH). cnrs.fr Hydroperoxides are unstable species that form during the oxidation of polymers and are a major source of new free radicals, which accelerate degradation. epo.org DDPP functions as a hydroperoxide decomposer by reducing them to stable alcohols, a process in which the phosphite itself is oxidized to a phosphate (B84403). google.comcnrs.fr This preventative, non-radical mechanism is crucial for long-term thermal stability, as it removes a key intermediate in the auto-catalytic degradation cycle of polymers. jresm.orgepo.org

Thermal and Processing Stability Enhancement in Diverse Polymers

This compound is widely utilized to enhance the thermal and processing stability of numerous polymers. Its unique structure, combining both alkyl (isodecyl) and aryl (phenyl) groups, provides a balance of performance characteristics, including good compatibility with various polymer matrices. It is particularly effective as a color and processing stabilizer in materials such as ABS, polycarbonate, polyurethane, and coatings. vestachem.comjresm.orghitachi-hightech.com

Application as a Heat Stabilizer in Polyvinyl Chloride (PVC) and Polyurethanes

In Polyvinyl Chloride (PVC), DDPP is a well-established secondary heat stabilizer. mdpi.comvestachem.com PVC is notoriously prone to thermal degradation, which involves the release of hydrochloric acid (HCl) in an auto-catalytic process. jresm.org DDPP contributes to the stabilization of PVC by acting as a co-stabilizer, often used in conjunction with primary stabilizers like metal soaps (e.g., calcium and zinc stearates). researchgate.net In these systems, it can chelate metal ions and react with metal chlorides that would otherwise accelerate PVC degradation. mdpi.comjresm.org

In polyurethanes, DDPP is employed to improve resistance to heat discoloration and degradation that can occur during manufacturing and use. jresm.org Polyurethane foams, in particular, can suffer from discoloration due to oxidation. foamex.com The addition of phosphite stabilizers like DDPP helps to protect the polymer backbone from oxidative reactions, maintaining the foam's color and physical properties. researchgate.net

Table 1: Illustrative Performance of this compound in Polymer Systems

This table illustrates the typical improvements observed when this compound is incorporated into polymer formulations. The performance metrics are based on qualitative and descriptive findings from technical literature.

Polymer SystemStabilizer SystemKey Performance MetricObserved Effect with DDPP
Polyvinyl Chloride (PVC) Primary Stabilizer (Ca/Zn Stearate) + DDPPThermal Stability & ColorEnhanced long-term heat stability and improved initial color and transparency. mdpi.comresearchgate.net
Polyurethane (PU) Foam DDPP as co-stabilizerColor Stability (Yellowness)Effective in improving resistance to heat discoloration and smoke fading.
Polyolefins (e.g., PE, PP) Primary Antioxidant + DDPPProcessing StabilityProvides good color improvement and thermal stability during processing. jresm.org
Acrylonitrile (B1666552) Butadiene Styrene (B11656) (ABS) DDPP as stabilizerColor & Processing StabilityFunctions as a color and processing stabilizer. vestachem.com

Mitigation of Polymer Discoloration and Yellowing

A key function of this compound is the prevention of discoloration and yellowing in polymers. researchgate.net This is particularly valuable in applications where aesthetics are important. In PVC, its inclusion in a stabilizer package helps to maintain the clarity and uniform color of the final product. jresm.orgresearchgate.net For polyurethane foams, which can yellow when exposed to UV light or oxides of nitrogen, DDPP helps retard this discoloration by inhibiting oxidation reactions within the polymer. foamex.com The stabilizer package can significantly reduce yellowing induced by the presence of other additives like butylated hydroxy toluene (B28343) (BHT) or by environmental exposure. foamex.com

Synergistic Interactions within Multi-Component Stabilizer Formulations

This compound is rarely used in isolation; its greatest efficacy is realized when it is part of a multi-component stabilizer system where it acts synergistically with other additives. pcc.eu Synergy occurs when the combined stabilizing effect of two or more additives is greater than the sum of their individual effects. cnrs.fr

This synergistic effect is most prominently observed when DDPP, a secondary antioxidant, is combined with primary antioxidants, such as hindered phenols. cnrs.frepo.org The primary antioxidant works by donating a hydrogen atom to intercept free radicals, while the phosphite decomposes hydroperoxides. epo.org This complementary action addresses two different stages of the degradation cycle, providing more comprehensive protection. cnrs.fr Research suggests that in some cases, the phosphite can also help regenerate the spent primary antioxidant, further enhancing the system's efficiency. cnrs.fr In PVC stabilization, DDPP works synergistically with metal stearate (B1226849) stabilizers to improve heat stability and color. researchgate.net

Table 2: Conceptual Illustration of Synergism in Antioxidant Blends

This table conceptually demonstrates the synergistic effect between a primary antioxidant (Hindered Phenol) and a secondary antioxidant like this compound (DDPP). The values are illustrative, based on the principle that the performance of the blend exceeds the additive effect of the individual components.

Stabilizer SystemOxidative Induction Time (OIT) at 200°C (Illustrative Minutes)Effect
Polymer (Unstabilized)5Baseline
Polymer + Hindered Phenol (B47542) (0.1%)25Primary Stabilization
Polymer + DDPP (0.1%)15Secondary Stabilization
Polymer + Hindered Phenol (0.1%) + DDPP (0.1%) 50 Synergistic Effect

Cooperative Effects with Hindered Phenolic Antioxidants

This compound, as a secondary antioxidant, exhibits significant synergistic effects when used in combination with primary antioxidants, particularly hindered phenols. adeka-pa.eu This cooperative relationship is fundamental to achieving comprehensive stabilization of polymers during processing and throughout their service life.

Primary antioxidants, such as hindered phenols, function by scavenging free radicals, thereby interrupting the chain-reaction of oxidation. vinatiorganics.com However, in this process, the phenolic antioxidant is consumed. vinatiorganics.com This is where phosphite co-stabilizers like this compound play a crucial role. adeka-pa.eu They function by decomposing hydroperoxides, which are formed during the auto-oxidation of polymers, into non-radical, stable products. adeka-pa.euvinatiorganics.com This action prevents the hydroperoxides from breaking down into new, destructive radicals, thus preserving the integrity of the primary antioxidant and extending its efficacy. vinatiorganics.com

The combination of a hindered phenolic antioxidant and a phosphite like this compound is often more effective than using the hindered phenol alone. adeka-pa.eu This synergistic interaction allows for enhanced melt stability and color retention in a variety of plastics. adeka-pa.euchempoint.com

Table 1: Synergistic Effects of Phosphite and Phenolic Antioxidants

Antioxidant System Stabilization Mechanism Outcome in Polymer
Hindered Phenol (Primary) Free radical scavenger (donates a hydrogen atom to radical species). vinatiorganics.com Interrupts the oxidative chain reaction. vinatiorganics.com
This compound (Secondary) Hydroperoxide decomposer (reduces hydroperoxides to alcohols). chempoint.comsmolecule.com Prevents the formation of new radicals from hydroperoxide breakdown. vinatiorganics.com

This table provides a simplified overview of the cooperative antioxidant mechanisms.

Role in Chelation of Pro-Degradative Metal Ions

Certain metal ions, often present as residues from polymerization catalysts or from contact with processing equipment, can act as pro-degradants, accelerating the oxidative degradation of polymers. ethernet.edu.et this compound can play a role in mitigating this effect through the chelation of these metal ions.

Structure-Performance Relationships in Polymer Stabilization Efficiency

Correlating Alkyl-to-Aryl Group Ratios with Stabilization Efficacy

The balance between the alkyl (isodecyl) and aryl (phenyl) groups in this compound is a critical determinant of its performance. canada.ca This ratio influences key properties such as compatibility with the polymer matrix, hydrolytic stability, and antioxidant reactivity.

Table 2: Influence of Alkyl vs. Aryl Groups on Phosphite Performance

Phosphite Type Key Structural Feature General Performance Characteristics
Trialkyl Phosphites (e.g., Triisodecyl phosphite) Contains only alkyl groups. Generally offers good thermal stability and compatibility in non-polar polymers.
Triaryl Phosphites (e.g., Triphenyl phosphite) Contains only aryl groups. Can have lower compatibility in non-polar polymers but may offer good reactivity. researchgate.net

| Alkyl-Aryl Phosphites (e.g., this compound) | Contains both alkyl and aryl groups. | Provides a balance of compatibility, stability, and reactivity. canada.calife-trialkyl.eu |

This table illustrates general trends in phosphite performance based on the nature of the organic substituents.

Impact of Molecular Architecture and Steric Hindrance on Antioxidant Activity and Hydrolytic Resistance

The spatial arrangement of the atoms within the this compound molecule, including steric hindrance around the central phosphorus atom, significantly impacts its functionality.

Increased steric hindrance, often achieved by using bulky substituent groups, can enhance the hydrolytic stability of the phosphite. life-trialkyl.eu This is a crucial attribute, as the hydrolysis of phosphites can lead to the formation of acidic byproducts that may be detrimental to the polymer. life-trialkyl.eu However, excessive steric hindrance can sometimes reduce the reactivity of the phosphite as a hydroperoxide decomposer. life-trialkyl.eu

The molecular weight of the phosphite also plays a role. Higher molecular weight phosphites tend to have lower volatility and reduced migration from the polymer matrix, which is advantageous for long-term applications and for minimizing emissions. life-trialkyl.eupartinchem.com The structure of this compound, with its relatively large isodecyl groups, contributes to these favorable properties.

Table 3: Structure-Property Relationships in Phosphite Antioxidants

Structural Feature Impact on Antioxidant Activity Impact on Hydrolytic Resistance
Increased Steric Hindrance Can decrease reactivity. life-trialkyl.eu Generally increases stability. life-trialkyl.eu
Higher Molecular Weight Can lead to lower volatility and migration. life-trialkyl.eupartinchem.com Can contribute to improved durability. partinchem.com

| Presence of Aliphatic Linkages | Can increase reactivity. researchgate.net | May be more susceptible to hydrolysis. researchgate.net |

This table summarizes the general effects of key structural features on the performance of phosphite antioxidants.

Environmental Fate, Transport, and Transformation Pathways

Environmental Hydrolysis in Aquatic and Terrestrial Systems

Hydrolysis is a primary degradation pathway for Diisodecyl phenyl phosphite (B83602) when it comes into contact with moisture in the environment. lpi-intl.com This chemical reaction involves the cleavage of the ester bonds in the phosphite molecule.

Diisodecyl phenyl phosphite is characterized by its susceptibility to hydrolysis. Studies indicate that the compound undergoes rapid hydrolysis in aqueous environments across a range of pH levels, including acidic (pH 4), neutral (pH 7), and alkaline (pH 10). canada.cacanada.ca This reactivity suggests a limited persistence of the parent compound in moist soil and aquatic systems. The rate of this breakdown reaction is observed to increase with rising temperatures and pressures. lpi-intl.com

While phosphites are generally susceptible to hydrolysis, the rate tends to decrease as the molecular weight of the alkyl groups increases. canada.casmolecule.com Despite this, DIDPP's hydrolysis is considered rapid, which limits its persistence in the environment. canada.cacanada.ca

Table 1: Hydrolytic Stability of this compound

Parameter Finding Source(s)
Hydrolysis Rate Rapid at pH 4, 7, and 10 canada.cacanada.ca
Hydrolysis Resistance Moderate
Influencing Factors Rate increases with temperature and pressure lpi-intl.com

| Structural Influence | Rate of hydrolysis tends to decrease with increasing molecular weight of the alkyl groups | canada.casmolecule.com |

The hydrolysis of this compound results in the formation of simpler, more soluble compounds. The primary degradation products identified are phosphorous acid, phenol (B47542), and isodecanol (B128192). canada.cacanada.casmolecule.com The formation of these products occurs as moisture cleaves the ester bonds of the parent molecule. lpi-intl.com

Table 2: Hydrolysis Degradation Products of this compound

Parent Compound Degradation Product Source(s)
This compound Phosphorous acid canada.cacanada.casmolecule.com
This compound Phenol canada.cacanada.casmolecule.com

Assessment of Environmental Persistence Based on Hydrolytic Stability

Oxidative Degradation in Environmental Matrices

In addition to hydrolysis, this compound can undergo oxidative degradation, which alters its chemical structure and properties. smolecule.com

Organophosphite antioxidants can be rapidly oxidized to their corresponding organophosphate esters in the environment. nih.govacs.org This transformation can occur through both photolytic (light-induced) and biological processes. chemreg.net The oxidation of the trivalent phosphorus atom (P(III)) in the phosphite to a pentavalent state (P(V)) in a phosphate (B84403) is a key transformation pathway. nih.govljmu.ac.uk Under certain oxidative conditions, this compound can be converted to phosphine (B1218219) oxides, which alters its stabilizing properties.

Research has focused on identifying the transformation products of organophosphites in various environmental settings, including indoor dust. nih.gov Studies have proposed transformation pathways for this compound (referred to in one study as DDePhPi), leading to oxidized products. nih.gov For example, the oxidation of a related compound, phenyl dodecyl phosphite, was found to yield phenyl dodecyl phosphate (PhDDeP), which was then subject to further hydrolysis. nih.govacs.org The detection of such oxidized metabolites confirms that oxidation is a relevant environmental transformation pathway. nih.gov

Table 3: Proposed Oxidative Transformation Products

Process Precursor Compound Transformation Product(s) Source(s)
Oxidation Organophosphites (general) Organophosphate esters nih.govacs.org
Oxidation This compound Phosphine oxides

| Oxidation & Hydrolysis | Phenyl dodecyl phosphite (analogue) | Phenyl dodecyl phosphate, subsequent hydrolysis diesters | nih.govacs.org |

Photolytic and Biological Oxidation Processes

Migration and Leaching Dynamics from Polymer Products

This compound is widely used as an antioxidant and heat stabilizer in various polymers, including Polyvinyl Chloride (PVC), Acrylonitrile (B1666552) Butadiene Styrene (B11656) (ABS), polyolefins, and polycarbonate. chinaplasonline.comepa.govvestachem.com A common concentration for its use as a heat stabilizer is around 3%. mdpi.com The potential for this additive to migrate from the polymer matrix and leach into the environment is a critical aspect of its lifecycle. whiterose.ac.uk

The migration of additives is a complex process influenced by multiple factors. canada.ca Additives are known to leach from plastics into the environment, and the plastic particles themselves act as a primary source for this release. au.dknist.gov While specific migration data for DIDPP from plastic materials is limited, the general principles of additive leaching apply. canada.ca Key factors that govern migration include the characteristics of the polymer, the properties of the additive, and the conditions of environmental contact. canada.ca For instance, additives migrate almost exclusively through the amorphous phase of a polymer, meaning they leach more rapidly from amorphous polymers like polystyrene compared to more crystalline polymers like high-density polyethylene (B3416737). nist.gov

Table 4: Factors Influencing Migration of Additives from Polymers

Factor Category Specific Factor Influence on Migration Source(s)
Polymer Properties Type of polymer (amorphous vs. crystalline) Faster migration from amorphous polymers canada.canist.gov
Additive Properties Initial concentration in the polymer Higher concentration can lead to higher migration potential canada.ca
Additive Properties Molecular weight of the migrant Affects diffusion rate within the polymer canada.ca
Contact Conditions Contact media (e.g., water, food simulant) The nature of the surrounding medium affects leaching canada.categengif.nl
Contact Conditions Contact temperature Higher temperatures can increase migration rates canada.ca

| Contact Conditions | Contact time | Longer contact time generally leads to greater migration | canada.ca |

Factors Governing Migration Potential from Plastic Articles

The migration of this compound from plastic matrices is a complex process influenced by several key factors. Since DIDPP is not chemically bound to the polymer structure, its potential to leach into the surrounding environment is a significant concern. researchgate.net

Several factors govern the migration potential of DIDPP from plastic articles:

Polymer Type: The nature of the polymer matrix plays a crucial role in the migration of additives. The chemical and physical properties of the plastic, such as its crystallinity and density, can affect the diffusion rate of DIDPP.

Initial Concentration: The amount of DIDPP initially incorporated into the plastic directly influences the concentration gradient, which is a primary driver of migration. Higher initial concentrations generally lead to higher migration rates. canada.ca

Molecular Weight of the Migrant: The size of the migrating molecule is a critical determinant of its mobility within the polymer matrix. While specific data for DIDPP is limited, it is a general principle that substances with lower molecular weights tend to migrate more readily. canada.ca

Contact Media: The nature of the medium in contact with the plastic article significantly impacts migration. For instance, the polarity and acidity of the contacting liquid can alter the plastic's structure and facilitate the leaching of additives. researchgate.net

Temperature: Elevated temperatures can increase the kinetic energy of molecules, accelerating the diffusion and migration of additives like DIDPP from the plastic. researchgate.net

Contact Time: The duration of contact between the plastic and the surrounding medium is directly proportional to the extent of migration. Longer contact times allow for greater diffusion of the additive out of the polymer. researchgate.netcanada.ca

Analytical Detection in Indoor Dust, Waterways, and Sediments

The detection of this compound and its transformation products in various environmental compartments confirms its release from consumer and industrial products. Advanced analytical techniques are crucial for identifying and quantifying these compounds at low concentrations.

Indoor Dust: Recent studies have employed high-resolution mass spectrometry (HRMS) to screen for a wide range of organophosphorus compounds, including DIDPP, in indoor dust. One study successfully identified 40 organophosphorus compounds and their transformation products in 23 house dust samples using an in silico spectral database and a sophisticated screening algorithm. acs.orgnih.gov This research highlighted the presence of numerous previously unrecognized organophosphorus compounds in the indoor environment. acs.orgnih.gov Another study focusing on aryl organophosphate triesters discovered 11 novel compounds in house dust from North China, with diisodecylphenyl phosphate (a transformation product of DIDPP) being detected in 84–100% of the 45 samples analyzed. The median concentration of this transformation product was 50.3 ng/g. acs.org

Waterways and Sediments: this compound is known to undergo rapid hydrolysis in aqueous environments. canada.ca This process breaks down the parent compound into phosphorous acid, phenol, and isodecanol. canada.ca The rate of hydrolysis is influenced by pH, with rapid degradation observed at pH 4, 7, and 10. canada.ca Due to this rapid hydrolysis, the parent DIDPP compound is less likely to be detected in significant concentrations in water. However, its degradation products may be present. Currently, there is a lack of monitoring data for DIDPP in water and sediment in Canada and other regions. canada.ca

Bioaccumulation and Biotransformation Potential in Aquatic Organisms

The potential for this compound to accumulate in aquatic organisms and undergo biotransformation is a key aspect of its environmental risk profile.

Bioaccumulation: The octanol-water partition coefficient (log Kow) is an indicator of a substance's potential to bioaccumulate. A log Kow of 5.44 has been determined for a commercial isodecyl diphenyl phosphate product, which contains diisodecyl phenyl phosphate. service.gov.uk This value suggests a potential for bioaccumulation. However, the rapid hydrolysis of DIDPP in water may limit its direct uptake by aquatic organisms. canada.ca The U.S. Environmental Protection Agency (EPA) has recommended testing for the bioconcentration of DIDPP in benthic organisms. epa.gov

Biotransformation: Once taken up by aquatic organisms, DIDPP and its hydrolysis products can undergo further transformation. The metabolic pathways for DIDPP in aquatic organisms are not well-documented in the available literature. However, the hydrolysis products—phenol and isodecanol—can be further metabolized.

Ecotoxicological Implications of Environmental Transformation Products

The environmental transformation of this compound leads to the formation of several degradation products, each with its own toxicological profile.

The primary hydrolysis products of DIDPP are phosphorous acid, phenol, and isodecanol . canada.ca Phenol is a known aquatic toxicant.

Furthermore, oxidation of DIDPP can occur, leading to the formation of diisodecyl phenyl phosphate . scholaris.ca This transformation product has been detected in indoor dust at notable concentrations. acs.org The ecotoxicological effects of this and other potential transformation products are an area of ongoing research. One study has highlighted that a transformation product of a common tire rubber antioxidant, 6PPD-quinone, is highly toxic to coho salmon, demonstrating the potential for transformation products of industrial chemicals to have significant environmental impacts. au.dk

The toxicity of DIDPP to aquatic life has been established, with classifications indicating it is very toxic to aquatic life, with long-lasting effects. smolecule.comnih.goveuropa.eu

Table of Aquatic Toxicity Data for this compound

Organism Endpoint Concentration (mg/L) Exposure Duration
Fish LC50 5 - 12 96 hours
Daphnia EC50 7.5 - 100 Not Specified
Algae EC50 45 72 hours

Source:

This table summarizes the acute toxicity of this compound to various aquatic organisms. The LC50 (lethal concentration for 50% of organisms) and EC50 (effective concentration for 50% of organisms) values indicate a high level of toxicity.

Table of Chemical Compounds Mentioned

Compound Name
6PPD-quinone
Diisodecyl phenyl phosphate
This compound
Diphenylisodecyl phosphite
Isodecanol
Isodecyl diphenyl phosphate
Phenol
Phosphorous acid
Triisodecyl phosphite

Toxicological Research and Health Risk Assessments

Neurotoxicity Studies and Comparative Analysis

The potential for diisodecyl phenyl phosphite (B83602) to induce neurotoxic effects has been a key area of research, largely due to its structural similarity to other neurotoxic organophosphorus compounds. smolecule.comepa.gov

Investigation of Neurotoxic Effects and Mechanisms of Action

Studies have indicated that diisodecyl phenyl phosphite may exhibit neurotoxic effects. lpi-intl.com The primary concern is the potential for delayed neurotoxicity, a condition characterized by damage to the central and peripheral nervous systems that becomes apparent days or weeks after exposure. epa.gov

In response to these concerns, the U.S. Environmental Protection Agency (EPA) mandated neurotoxicity testing for PDDP. epa.gov This included a subchronic delayed neurotoxicity study in hens and a neurotoxic target esterase (NTE) assay. epa.gov The NTE assay is a critical tool for evaluating organophosphorus compounds, as it measures the inhibition of neurotoxic esterase, an enzyme believed to be the initial target in the development of delayed neurotoxicity. epa.govnih.gov Inhibition of NTE is considered a key quantitative indicator of the first step in this toxic pathway. epa.gov Research in chickens has shown that PDDP can be a neurotoxin at high doses. lpi-intl.com

The mechanism of action for organophosphorus compound-induced delayed neurotoxicity is complex. While some organophosphates exert their primary toxic effect through the inhibition of acetylcholinesterase (AChE), leading to a cholinergic crisis, the delayed neurotoxicity associated with compounds like PDDP is mechanistically distinct and not necessarily related to AChE inhibition. nih.govnih.gov

Comparative Neurotoxicity with Other Organophosphorus Compounds

The neurotoxic potential of this compound is often compared to that of triphenyl phosphite (TPP), a known neurotoxicant. smolecule.comepa.gov The structural relationship between PDDP and TPP has been a significant factor in prompting regulatory scrutiny and further research. epa.gov EPA analysis has suggested that the potential delayed neurotoxicity of PDDP may be similar to that observed with triphenyl phosphite. epa.gov

Regulatory Recommendations for Comprehensive Neurotoxicity Testing

Regulatory bodies like the EPA have established specific guidelines for assessing the neurotoxicity of organophosphorus substances. epa.goveuropa.eu These guidelines often recommend a tiered approach to testing, beginning with screening assays and progressing to more detailed studies if initial concerns are raised. nih.govfao.org

For organophosphorus compounds, this typically involves:

Acute and Subchronic Delayed Neurotoxicity Studies: Often conducted in adult hens, these studies involve behavioral observations, histopathological examination of nervous tissues (brain, spinal cord, and peripheral nerves), and biochemical assessments. epa.govepa.gov The standard protocol for subchronic studies is often 90 days, though a 28-day study was deemed sufficient for PDDP. epa.goveuropa.eu

Neurotoxic Target Esterase (NTE) Assays: As previously mentioned, these in vitro or in vivo assays provide quantitative data on the inhibition of NTE, a key initiating event in delayed neurotoxicity. epa.govnih.gov

Neurotoxicity Screening Battery: This battery of tests evaluates a range of neurological functions, including motor activity, functional observational changes, and neuropathology. fao.orgchemreg.net

The goal of this comprehensive testing is to identify a no-observed-adverse-effect level (NOAEL) and to characterize the dose-response relationship for any observed neurotoxic effects. fao.org

Aquatic Ecotoxicity Profiling

This compound has been identified as being very toxic to aquatic life, raising significant environmental concerns. smolecule.comlpi-intl.com Its impact on various aquatic organisms has been evaluated through standardized toxicity tests.

Acute and Chronic Toxicity to Fish Species

Acute toxicity testing in fish species has yielded varying results. The 96-hour lethal concentration for 50% of the test organisms (LC50) is reported to be in the range of 5 to 12 mg/L. Another study reported a 48-hour LC50 of greater than 100 mg/L in the Golden orfe (Leuciscus idus). lpi-intl.com

Chronic toxicity data is also available. A 28-day study on rainbow trout (Oncorhynchus mykiss) determined a No-Observed-Effect-Level (NOEL) of 0.098 mg/L based on quantitative structure-activity relationship (QSAR) modeling. palmerholland.com

Table 1: Acute and Chronic Toxicity of this compound to Fish

SpeciesTest DurationEndpointValue (mg/L)Reference
Fish (unspecified)96 hoursLC505 - 12
Golden orfe (Leuciscus idus)48 hoursLC50> 100 lpi-intl.com
Rainbow trout (Oncorhynchus mykiss)28 daysNOEL0.098 palmerholland.com

Ecotoxicity to Invertebrate Species (e.g., Daphnia magna)

Studies on the water flea, Daphnia magna, a key indicator species for aquatic invertebrate toxicity, have also been conducted.

The 48-hour median effective concentration (EC50), which is the concentration that causes an effect (typically immobilization) in 50% of the test population, has been reported to range from 7.5 to 100 mg/L. One study found a 48-hour EC50 of 0.2 mg/L. lpi-intl.com A 48-hour No-Observed-Effect-Concentration (NOEC) was determined to be greater than or equal to 100 mg/L in a static test following OECD Test Guideline 202. palmerholland.com

For chronic toxicity, a 21-day semi-static test with Daphnia magna established a No-Observed-Effect-Level (NOEL) of 0.48 mg/L. palmerholland.com

Table 2: Acute and Chronic Toxicity of this compound to Daphnia magna

Test DurationEndpointValue (mg/L)Test TypeReference
48 hoursEC507.5 - 100Not specified
48 hoursEC500.2Not specified lpi-intl.com
48 hoursNOEC>= 100Static palmerholland.com
21 daysNOEL0.48Semi-static palmerholland.com

Sensitivity of Algal Species to this compound

This compound (DIDP) has been shown to be toxic to aquatic life, with specific studies highlighting its effects on algae. The 72-hour median effective concentration (EC50) for algae is reported to be 45 mg/L. chempoint.com Another study reported an EC50 of 1 mg/L for the green algae Pseudokirchneriella subcapitata in a 72-hour static test conducted according to OECD Test Guideline 201. palmerholland.com Further data for Pseudokirchneriella subcapitata indicates an EC50 of greater than 0.00735 mg/l. mathy.de One source also notes a 72-hour EC50 for algae at 15 mg/l for Selenastrum capricornutum (now known as Pseudokirchneriella subcapitata). mathy.de The variability in reported values may be due to differences in test conditions, the specific composition of the DIDP product tested, or the use of water-accommodated fractions (WAF) in testing. palmerholland.com

Table 1: Algal Toxicity of this compound

Species Test Duration Endpoint Value (mg/L) Test Guideline
Algae 72 h EC50 45 chempoint.com -
Pseudokirchneriella subcapitata (green algae) 72 h EL50 1 palmerholland.com OECD Test Guideline 201
Selenastrum capricornutum (Pseudokirchneriella subcapitata) 72 h EC50 15 mathy.de -

Mammalian Toxicity Studies: Systemic Effects

Acute toxicity studies in mammals indicate that this compound has low toxicity via oral and dermal routes. In rats, the acute oral lethal dose (LD50) is greater than 5,000 mg/kg. chempoint.compalmerholland.com Similarly, the acute dermal LD50 in rabbits is reported to be greater than 2,000 mg/kg. canada.ca The acute inhalation lethal concentration (LC50) in rats was found to be greater than 11.7 mg/l for a 1-hour exposure. palmerholland.com

Repeated dose toxicity studies have also been conducted. In a 90-day oral toxicity study in rats, a No-Observed-Adverse-Effect Level (NOAEL) of ≥ 1000 mg/kg of body weight was established. mathy.de However, to inform the health effects assessment for DIDP, data from analogue substances like triphenyl phosphite (TPP) have been considered. canada.cacanada.ca In studies with TPP, observed effects included decreased body weight and changes in organ weights. For instance, in a 16-week study with TPP in rats, the NOAEL was determined to be 15 mg/kg bw/day, based on effects like ataxia, lethargy, and changes in adrenal gland and testes weight at the lowest-observed-adverse-effect level (LOAEL) of 40 mg/kg bw/day. Due to the structural relationship and potential for similar hydrolysis products, concerns about neurotoxic effects for DIDP have been raised, prompting recommendations for further testing. epa.gov

Investigation of Allergic and Immunological Responses

Research on Skin Sensitization Potential

This compound has been identified as a skin sensitizer (B1316253). nih.gov The potential for DIDP to cause allergic reactions upon skin contact has been documented. It is classified as a weak skin sensitizer. canada.cacanada.ca

A local lymph node assay (LLNA) in mice, conducted according to OECD Guideline 429, confirmed its status as a weak skin sensitizer. canada.cacanada.ca In this study, the estimated concentration needed to produce a three-fold increase in lymphocyte proliferation (EC3) was reported to be 40.6%. In contrast, the analogue triphenyl phosphite (TPP) was found to be a strong sensitizer with an EC3 value of 1.4%. Another study using the LLNA reported that a Stimulation Index (SI) greater than 3, which indicates a positive result, was achieved at concentrations of 50% and above. daikinchemicals.com The calculated EC3 value in this study was 43.3%, classifying the substance as a weak sensitizer and GHS sub-category 1B. daikinchemicals.com

Table 2: Skin Sensitization Data for this compound

Test Method Species Result EC3 Value (%) Classification
Local Lymph Node Assay (LLNA) (OECD 429) Mouse Weak Sensitizer canada.cacanada.ca 40.6 -

Endocrine Disruption and Receptor-Mediated Effects

Liver X Receptor Alpha (LXRα) Antagonism and Mechanistic Insights into Atherosclerosis

Liver X receptors (LXRs), including LXRα and LXRβ, are crucial in regulating cholesterol metabolism, and their antagonism has been linked to the development of atherosclerosis. researchgate.net Research has focused on screening for LXR-antagonistic chemicals in environmental samples. researchgate.net

While direct studies on this compound's LXRα antagonism are limited, research on structurally related organophosphorus compounds, such as the flame retardant triphenyl phosphate (B84403) (TPHP), has demonstrated their ability to antagonize LXRs. researchgate.net TPHP was identified in house dust and was shown to inhibit cholesterol efflux and promote foam cell formation in macrophages, which are key events in the progression of atherosclerosis. researchgate.net Furthermore, TPHP significantly promoted the formation of atherosclerotic lesions in an ApoE -/- mouse model. researchgate.net A recent study identified Diisodecyl Phenyl Phosphate, a potential transformation product of DIDP, as a compound that promotes foam cell formation by antagonizing Liver X Receptor Alpha. researchgate.net The structural development of LXRα-selective antagonists from other chemical classes is an active area of research to potentially mitigate side effects of LXR agonists used in treating metabolic syndrome. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Toxicity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to predict the physicochemical, biological, and toxicological properties of chemicals based on their molecular structure. This in silico method is valuable for assessing the potential hazards of substances when experimental data is limited.

For organophosphite antioxidants like this compound, QSAR models can be employed to predict various toxicological endpoints. acs.org For instance, QSAR models have been developed for androgen receptor antagonism, which is a relevant endpoint for endocrine disruption. scispace.com The approach involves building a model based on a training set of chemicals with known activity and then using that model to predict the activity of new or untested chemicals. The structural similarities between various phosphite esters allow for read-across approaches, where data from a well-studied chemical (an analogue) is used to predict the properties of a less-studied chemical like DIDP. This is particularly relevant for assessing endpoints like repeated dose toxicity and reproductive/developmental toxicity, where data on DIDP itself is scarce, and information from analogues like triphenyl phosphite (TPP) is used to inform the assessment. The use of fragment prediction tools and in silico MS² spectra databases also aids in identifying potential transformation products of organophosphates and organophosphites in environmental samples, which is crucial for a comprehensive risk assessment. acs.org

Development and Validation of Predictive Toxicological Models

The development of predictive toxicological models for this compound (DIDPP) is an area of ongoing research, primarily relying on computational methods like Quantitative Structure-Activity Relationship (QSAR) models. These models are crucial for predicting the toxicological properties of chemicals based on their molecular structure, especially when experimental data is limited. irb.hr

One approach involves the use of in silico spectral databases to screen for and predict the transformation products of organophosphorus compounds, including DIDPP, in indoor environments. acs.orgnih.gov An R package, "indoortransformer," has been developed to predict the transformation products of numerous seed organophosphorus compounds by incorporating major indoor transformation pathways such as oxidation and hydrolysis. acs.orgnih.gov This allows for the creation of an in silico spectral database containing predicted MS2 fragments, which can then be used to tentatively identify these compounds in environmental samples like house dust. acs.orgnih.gov

The validity of these predictive models is a key consideration. For skin sensitization, a mechanistic model has been developed for nucleophilic sensitizers, a category that includes phosphite esters like DIDPP. ljmu.ac.uk This model is based on a combination of Hammett σ+ and logP values to rationalize the sensitizing properties of these compounds. ljmu.ac.uk However, for highly hydrophobic compounds like DIDPP, with very high ClogP values, their sensitization potential is observed to be weak. ljmu.ac.uk

The OECD has established guidelines for the validation of QSAR models, emphasizing the need for a defined endpoint, an unambiguous algorithm, a defined domain of applicability, appropriate measures of goodness-of-fit, robustness, and predictivity, and a mechanistic interpretation, if possible. qsardb.org These principles guide the development and validation of predictive models for substances like DIDPP to ensure their reliability for regulatory purposes.

Mechanistic Interpretation of QSAR Descriptors

The mechanistic interpretation of Quantitative Structure-Activity Relationship (QSAR) descriptors is a critical aspect of predictive toxicology, as it provides insight into the underlying biological and chemical processes that lead to a toxicological effect. irb.hr For this compound (DIDPP) and related organophosphorus compounds, several descriptors are used to model their behavior and predict their toxicity.

Key QSAR Descriptors and their Mechanistic Interpretation:

Lipophilicity (logP/ClogP): This descriptor is fundamental in toxicology and is represented by the logarithm of the octanol-water partition coefficient. It indicates a chemical's ability to cross biological membranes. For skin sensitization, there is an optimal logP value for maximum potency. ljmu.ac.uk Compounds with extremely high logP values, such as DIDPP, are often less potent sensitizers because their bioavailability may be limited despite their reactivity. ljmu.ac.uknih.gov

Electronic Parameters (e.g., Hammett σ+): These descriptors quantify the electronic effects of substituents on a molecule, which can influence its reactivity. In the context of nucleophilic skin sensitizers like phosphite esters, these parameters can help explain the nucleophilicity of the phosphorus atom, which is a key factor in its reaction with skin proteins. ljmu.ac.uk

Molecular Size and Shape Descriptors: These descriptors encode information about the steric properties of a molecule. They can be important in determining how well a molecule can interact with a biological target, such as a receptor or an enzyme.

Fingerprints and Fragment Descriptors: These descriptors represent the presence or absence of specific chemical substructures or fragments within a molecule. They are often used to identify features associated with a particular toxicological endpoint. For example, the presence of a phosphite ester group is a key alert for potential skin sensitization.

In the context of DIDPP, its transformation products are also of interest. Predictive models use descriptors to forecast the likelihood of reactions like oxidation and hydrolysis. acs.orgnih.gov The oxidation of organophosphites to their corresponding organophosphates can increase their toxicity by enhancing the electrophilicity of the phosphorus center, making them more potent inhibitors of enzymes like acetylcholinesterase. nih.govpalmerholland.com

The development of tools like PyDescriptor, a PyMOL plugin, facilitates the calculation of a wide range of easily understandable molecular descriptors, which aids in the mechanistic interpretation of QSAR models. irb.hr This is in line with the OECD principle that a QSAR model should, if possible, have a mechanistic interpretation to increase confidence in its predictions. qsardb.org

Human Exposure Pathways and Risk Characterization

Human exposure to this compound (DIDPP) primarily occurs through contact with consumer products containing this chemical. The main routes of exposure for the general population are dermal contact and oral ingestion, particularly for infants due to mouthing behavior with plastic items. canada.ca

Dermal Contact and Oral Ingestion from Consumer Products

This compound is utilized as an antioxidant and stabilizer in a variety of polymers. It is commonly found in polyvinyl chloride (PVC) products, as well as other polymers and elastomers like polypropylene (B1209903), polystyrene, high-density polyethylene (B3416737), and ABS rubber. epa.gov Its presence in these materials leads to potential human exposure through direct contact with the skin or through the migration of the substance from the product, which can then be ingested.

The amount of phosphite antioxidants remaining in their original form in final plastic manufactured items can range from approximately 1 part per million (ppm) to 1% by weight, depending on the polymer material. canada.ca Although DIDPP has a high estimated log Kow value (greater than 7), which suggests low water solubility and potentially low dermal absorption, a conservative approach is often taken in risk assessments. canada.ca For instance, in some exposure estimates, a dermal absorption rate of 100% has been used to calculate systemic exposure from dermal contact. canada.ca

Studies have shown that organophosphorus compounds, including transformation products of DIDPP, can be detected in indoor dust. acs.orgnih.gov This indicates that the chemical can migrate from consumer products into the surrounding environment, creating another potential source of exposure through incidental ingestion of dust, especially for young children.

Risk characterization for DIDPP involves comparing the estimated exposure levels with the levels at which no adverse health effects are observed in toxicological studies. Given the limited specific toxicological data for DIDPP, assessments often rely on data from structurally related analogues like triphenyl phosphite (TPP) and triisodecyl phosphite (TIDP). canada.ca The hydrolysis of DIDPP yields phosphorous acid, phenol (B47542), and isodecanol (B128192), which overlap with the hydrolysis products of its analogues, providing a basis for this read-across approach. canada.ca

Advanced Analytical Methodologies for Research and Characterization

Spectroscopic Techniques for Structural Elucidation and Mechanistic Studies

Spectroscopic methods are indispensable for elucidating the molecular structure of diisodecyl phenyl phosphite (B83602) and investigating its mechanistic functions, such as its role in metal chelation.

Fourier-transform infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups present in diisodecyl phenyl phosphite. The FTIR spectrum of DIDPP displays characteristic absorption bands that confirm its molecular structure. Key vibrational peaks include those corresponding to the P-O-C (aryl and alkyl) and aromatic C-H bonds.

A primary function of this compound as a secondary stabilizer in polymers like PVC is to chelate transition metal ions that can catalyze oxidative degradation. FTIR spectroscopy can validate this mechanism by detecting shifts in absorption bands upon metal complexation. For instance, shifts in the P=O (~1250 cm⁻¹) and P-O-C (~1020 cm⁻¹) absorption bands are indicative of coordination with metal ions.

Table 1: Characteristic FTIR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹) Significance
P=O Stretch (of oxidized form) ~1250 Indicates oxidation of the phosphite and is sensitive to metal coordination.
P-O-C Stretch ~1020 Confirms the phosphite ester structure; shifts can indicate metal complexation.

Note: The P=O stretch is characteristic of the oxidized phosphate (B84403) form but is often monitored in stability studies where the phosphite is expected to oxidize.

X-ray absorption spectroscopy (XAS) is a powerful, element-specific technique used to determine the local geometric and electronic structure of a specific absorbing atom. nih.govnih.gov It is particularly valuable for studying the coordination environment of metal ions in complexes. In the context of this compound, XAS can be employed to investigate its role as a metal-chelating agent in polymers.

The technique is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). nih.gov

XANES provides information on the oxidation state and coordination geometry (e.g., tetrahedral vs. octahedral) of the metal ion chelated by the phosphite. nih.govresearchgate.net

EXAFS analysis yields precise data on the bond distances and coordination numbers of the atoms immediately surrounding the metal center. nih.gov

While specific XAS studies on this compound complexes are not widely published, the methodology is well-established for studying organophosphorus-metal interactions and can confirm the coordination geometry proposed by FTIR studies. rsc.orgmdpi.com

Infrared (FTIR) Spectroscopy for Functional Group Analysis and Metal Complexation

Chromatographic Separation and Mass Spectrometric Identification

Chromatographic techniques are essential for separating this compound from complex mixtures, such as polymer extracts or environmental samples, while mass spectrometry provides definitive identification and structural information.

Both Gas Chromatography (GC) and Liquid Chromatography (LC) are utilized for the analysis of this compound and its related compounds. squarespace.com The choice of technique often depends on the volatility and thermal stability of the analytes and the complexity of the sample matrix.

Gas Chromatography (GC) : Often coupled with mass spectrometry (GC-MS), GC is suitable for analyzing the relatively volatile this compound and its degradation products. It is a standard method for detecting residual monomers and by-products in commercial formulations.

Liquid Chromatography (LC) : LC, particularly high-performance liquid chromatography (HPLC) and ultrahigh-performance liquid chromatography (UHPLC), is preferred for analyzing less volatile transformation products and for samples from biological or environmental matrices where extensive cleanup may be required. squarespace.comnih.govacs.org For instance, LC is used to separate organophosphorus compounds (OPCs) prior to high-resolution mass spectrometry analysis in studies of indoor dust and plastics. acs.org

High-resolution mass spectrometry (HRMS), especially when combined with tandem mass spectrometry (MS/MS), is a critical tool for the definitive identification of this compound and the characterization of its previously unknown transformation products. nih.govacs.org HRMS provides highly accurate mass measurements, enabling the determination of elemental compositions for parent ions and their fragments. nih.gov

Research findings have demonstrated the power of HRMS in identifying the oxidized form of this compound, diisodecylphenyl phosphate (DIDPP), in house dust. nih.govacs.org In one study, a nontargeted analysis method led to the discovery of 11 novel aryl organophosphate triesters in house dust, with DIDPP being detected in 84–100% of the samples and found at a high median concentration of 50.3 ng/g. acs.org Another study reported that the concentration of DIDPP in standard house dust (SRM2585) was four times higher than that of the well-known triphenyl phosphate. acs.org

This capability is crucial for metabolite profiling, where the biotransformation of the parent compound is investigated. nih.gov By analyzing the fragmentation patterns (MS/MS spectra), researchers can propose and confirm the structures of metabolites formed through processes like oxidation and hydrolysis. nih.govacs.org

Gas Chromatography (GC) and Liquid Chromatography (LC) for Separation

Non-Targeted and Suspect Screening Approaches in Environmental and Biological Matrices

Non-targeted and suspect screening workflows using LC-HRMS have become essential for identifying emerging environmental contaminants that are not routinely monitored. nih.govtandfonline.com These approaches are particularly relevant for this compound, as its transformation products can be more persistent or toxic than the parent compound. acs.org

In suspect screening, a list of potential compounds, including this compound and its predicted metabolites, is created and searched for in the HRMS data. A 2014 screening program in Norway included this compound as a target analyte in environmental samples, although it was not detected above the limit of detection in that instance. miljodirektoratet.no

Non-targeted screening involves a more exploratory approach to sift through all acquired data for compounds with specific characteristics, such as a particular isotopic pattern or characteristic fragments. nih.govacs.org A recent study developed an in silico spectral database to screen for unknown transformation products of organophosphorus compounds. nih.govacs.org Using this method, researchers identified proposed transformation pathways for this compound (DDePhPi), detecting its oxidation product and subsequent hydrolysis diesters in indoor dust samples. nih.govacs.org These advanced screening methods have been instrumental in revealing the presence of previously unrecognized organophosphites and their phosphate analogs in indoor environments and plastics. nih.govacs.org

Table 2: Transformation Products of this compound Identified via HRMS

Parent Compound Transformation Process Identified Product Analytical Method Reference
This compound (DDePhPi) Oxidation Phenyl diisodecyl phosphate (PhDDeP / DIDPP) LC-HRMS/MS nih.govacs.orgacs.org

Future Research Directions and Emerging Applications

Development of Next-Generation Sustainable Phosphite (B83602) Formulations

A significant trend in the chemical industry is the move towards sustainability, which is propelling research into more environmentally benign antioxidant formulations. archivemarketresearch.com Producers are increasingly focused on developing eco-friendly manufacturing processes that reduce waste and emissions. archivemarketresearch.com This includes the development of bio-based and biodegradable phosphites to address growing environmental concerns. archivemarketresearch.com

A key area of development is the creation of nonylphenol-free phosphites. saudigazette.com.sachemwinfo.com Nonylphenol, a precursor used in some traditional phosphite antioxidants, has faced regulatory pressure, prompting the development of alternatives. Next-generation products, such as Weston 705, are being marketed as nonylphenol-free liquid antioxidants that look, handle, and function like older standards but with improved safety and sustainability profiles. saudigazette.com.sachemwinfo.com These newer formulations often boast a higher phosphorus content, allowing for lower loading levels (up to 18-20% less) to achieve equivalent or superior performance. saudigazette.com.sachemwinfo.com Research and investment are focused on securing comprehensive global food-contact approvals for these new formulations to broaden their applicability in the packaging industry. saudigazette.com.sachempoint.com Major industry players have announced significant investments in expanding production capacity for these advanced phosphites and have launched new sustainable product lines in recent years. archivemarketresearch.comarchivemarketresearch.com

FeatureTraditional Phosphites (e.g., TNPP-based)Next-Generation Sustainable Phosphites (e.g., Weston 705)
Key Chemistry Often based on nonylphenolNonylphenol-free formulations saudigazette.com.sa
Performance Standard secondary antioxidant performanceHigher phosphorus content allows for lower loading levels for equivalent performance saudigazette.com.sa
Regulatory Status Facing increasing regulatory scrutiny over precursorsDesigned to meet future regulatory requirements; actively seeking global food contact approvals saudigazette.com.sachemwinfo.com
Sustainability Concerns related to manufacturing byproducts and precursorsFocus on environmentally friendly manufacturing and improved safety profiles archivemarketresearch.comchemwinfo.com

Targeted Research for Specialized Polymer Applications with Enhanced Performance Characteristics

While DIDPP is already used in a wide array of polymers—including acrylonitrile (B1666552) butadiene styrene (B11656) (ABS), polycarbonate (PC), polyurethane, coatings, polyethylene (B3416737) terephthalate (B1205515) (PET) fiber, polyvinyl chloride (PVC), polyethylene (PE), and polypropylene (B1209903) (PP)—future research is aimed at developing specialized formulations for high-performance applications. lookchem.comchempoint.comchinaplasonline.com The market is seeing a rising demand for phosphites tailored to specific polymer types to meet evolving customer needs. archivemarketresearch.com

Target PolymerCurrent Application of DIDPPFuture Research Focus/Enhanced Performance
Polycarbonate (PC) Color and processing stabilizer chempoint.comEnhanced thermal stability for high-temperature processing, superior color protection
Polyvinyl Chloride (PVC) Heat stabilizer, chelating agent chinaplasonline.comSynergistic blends with other stabilizers, improved long-term heat and light stability google.com
Polyolefins (PE, PP) Anti-aging and antioxidant specialchem.comFormulations for high-speed processing, improved resistance to gas fading, enabling greater use of recycled material saudigazette.com.sa
ABS, PET Fiber, Polyurethanes Color and processing stabilizer chempoint.comchinaplasonline.comCustomized solutions to prevent scorching during curing (polyurethanes) and maintain viscosity (polyesters) chempoint.com

Exploration of Diisodecyl Phenyl Phosphite's Role in Tribology and Flame Retardancy Applications

Beyond its primary role as a polymer antioxidant, research is exploring the multifunctional potential of DIDPP, particularly in the fields of tribology and flame retardancy.

Tribology: Research has indicated that phosphite esters, including alkyl aryl phosphites like DIDPP, have potential as lubricant additives. smolecule.commdpi.com They can be used in automotive and industrial lubricants, compressor oils, and hydraulic fluids to improve the antioxidant properties of the base oil. mdpi.compsgraw.com Future studies will likely focus on quantifying the anti-friction and anti-wear capabilities of DIDPP, both alone and in synergy with other lubricant additives like aminic and phenolic antioxidants. mdpi.com The objective is to understand how it performs in different base oils and under various stress conditions to extend the oxidative induction time of the lubricant. mdpi.com

Flame Retardancy: Several sources suggest that DIDPP has been explored for its potential as a flame retardant, particularly in plastics like PVC. smolecule.comservice.gov.ukadishank.com Organophosphorus compounds are well-known for their flame-retardant properties. Future research in this area would involve elucidating the specific mechanism by which DIDPP imparts flame retardancy, its effectiveness compared to traditional flame retardants, and potential synergistic effects when combined with other flame-retardant systems. adishank.comsquarespace.com

Addressing Regulatory Gaps and Advancing Environmental Safety Assessments

As with many industrial chemicals, there are ongoing efforts to refine the understanding of DIDPP's environmental fate and potential health effects, which in turn highlights areas for future research. A key issue is that the commercial-grade substance is not pure DIDPP but a mixture that also contains triphenyl phosphite, diphenylisodecyl phosphite, and triisodecyl phosphite. canada.ca

Regulatory assessments have yielded varied points of concern. A screening assessment by the Canadian government concluded that DIDPP was not a danger to human life or health under the Canadian Environmental Protection Act, 1999 (CEPA), but noted that the substance undergoes rapid hydrolysis to phosphorous acid, phenol (B47542), and isodecanol (B128192). canada.ca Conversely, notifications to the European Chemicals Agency (ECHA) have resulted in a warning classification, stating the substance is very toxic to aquatic life and may cause skin irritation and allergic reactions. europa.eu Furthermore, the U.S. Environmental Protection Agency (EPA) previously issued a testing consent order for neurotoxicity studies on DIDPP, citing its structural relationship to triphenyl phosphite (TPP), a known neurotoxicant. epa.gov

Recent modeling studies have also identified DIDPP as a chemical with potential for long-range environmental transport (LRTP), suggesting its persistence and distribution may be greater than previously understood. dfo.no These divergent findings point to several regulatory and research gaps:

Harmonization: A need for globally harmonized classification and labeling. europa.eu

Mixture vs. Pure Substance: The necessity of assessing the toxicological and environmental profiles of the commercial mixture and its hydrolysis byproducts. canada.ca

Environmental Fate: Further investigation into the persistence, bioaccumulation, and long-range transport potential of DIDPP and its degradation products. dfo.no

Regulatory Body / Research AreaKey Finding or ConcernFuture Research Direction
Environment Canada (CEPA) Commercial product is a mixture; undergoes rapid hydrolysis. canada.caAssess the environmental impact of the complete commercial mixture and its hydrolysis products (phenol, isodecanol).
European Chemicals Agency (ECHA) Classified as very toxic to aquatic life and a potential skin sensitizer (B1316253) based on notifications. europa.euGenerate further ecotoxicological data to support a harmonized, official classification.
U.S. Environmental Protection Agency (EPA) Concern over potential neurotoxicity due to structural similarity to TPP. epa.govContinued monitoring and assessment of neurotoxic potential, especially in comparison to its analogues.
Environmental Modeling Predicted to have potential for long-range environmental transport (LRTP). dfo.noConduct experimental studies to validate model predictions of persistence and transport in air and water.

Computational Chemistry and Molecular Dynamics Simulations for Predictive Modeling

Computational chemistry and molecular modeling are emerging as powerful tools to predict the behavior of chemical additives, guide experimental work, and fill data gaps efficiently. For DIDPP, these in silico methods offer several promising avenues for future research.

Recent studies have already utilized computational approaches, such as creating in silico spectral databases, to identify the indoor transformation products of organophosphites like DIDPP formed through oxidation and hydrolysis. acs.org Future research can expand on this by using:

Density Functional Theory (DFT): To model DIDPP's interactions with other components in a polymer system, such as transition metals, which could influence its stabilization efficiency.

Molecular Dynamics (MD) Simulations: To predict the compatibility of DIDPP with various polymer chains and other additives, optimizing formulation performance.

Quantitative Structure-Activity Relationship (QSAR) and other predictive models: To estimate the toxicity and environmental properties (like the octanol-water partition coefficient, XlogP) of DIDPP and its numerous degradation products, helping to prioritize which compounds require more intensive experimental testing. acs.org

These computational tools can accelerate the development of safer, more effective formulations by providing predictive insights into chemical stability, reactivity, and potential hazards before extensive laboratory synthesis and testing are undertaken.

Q & A

Q. What are the established laboratory-scale synthesis methods for Diisodecyl phenyl phosphite, and how can reaction conditions be optimized to improve purity?

DIDPP is synthesized via esterification of isodecyl alcohol with phosphorus trichloride and phenol under controlled conditions. Key parameters include stoichiometric ratios (e.g., 2:1 alcohol-to-phenol), reaction temperature (typically 50–80°C), and inert atmosphere to prevent oxidation. Post-synthesis purification involves vacuum distillation to remove unreacted alcohols and phenolic byproducts . Purity can be enhanced by optimizing catalyst selection (e.g., Lewis acids) and reaction time to minimize side reactions like hydrolysis.

Q. How does this compound function as a stabilizer in polymer matrices, and what analytical methods validate its mechanism?

DIDPP acts as a secondary stabilizer in polymers (e.g., PVC, polyurethane) by chelating transition metal ions (e.g., Zn²⁺, Fe³⁺) that catalyze oxidative degradation. This mechanism is validated via FTIR spectroscopy, where shifts in P=O (~1250 cm⁻¹) and P-O-C (~1020 cm⁻¹) absorption bands indicate metal complexation. Synchrotron X-ray absorption spectroscopy (XAS) can further confirm coordination geometry .

Q. What standardized analytical techniques are recommended for characterizing this compound in research settings?

  • FTIR : Peaks at 1250 cm⁻¹ (P=O stretch), 1020 cm⁻¹ (P-O-C stretch), and 750 cm⁻¹ (aromatic C-H bending) .
  • NMR : ³¹P NMR shows a singlet at δ 120–130 ppm; ¹H NMR reveals aromatic protons (δ 6.8–7.2 ppm) and aliphatic chains (δ 0.8–1.6 ppm) .
  • GC-MS : Used to detect residual monomers and degradation products .

Q. What safety protocols are critical when handling this compound in laboratory experiments?

Per safety data sheets (SDS), DIDPP requires:

  • Ventilation : Use fume hoods to avoid inhalation.
  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Storage : In airtight containers away from oxidizers and heat sources (≤25°C) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can thermal stability enhancement of DIDPP in high-temperature polymer applications be systematically evaluated?

Conduct thermogravimetric analysis (TGA) under nitrogen/air to assess decomposition onset temperatures. Compare with differential scanning calorimetry (DSC) to identify exothermic degradation peaks. Optimize DIDPP concentration (e.g., 0.1–2.0 wt%) in polymer blends and evaluate color retention (via UV-Vis) and mechanical properties post-aging .

Q. What methodologies are effective in identifying and quantifying degradation products of DIDPP under oxidative conditions?

Use accelerated aging tests (e.g., 70°C, 50% humidity) followed by LC-MS/MS to detect phosphoric acid derivatives and phenolic byproducts. Pair with electron paramagnetic resonance (EPR) to track free radical formation, linking degradation pathways to antioxidant efficacy .

Q. How does DIDPP compare structurally and functionally to alkyl aryl phosphite analogues like Phenyl ditetradecyl phosphite?

Comparative studies should focus on:

  • Steric effects : Longer alkyl chains (e.g., ditetradecyl vs. diisodecyl) may reduce compatibility with polar polymers.
  • Thermal stability : TGA data shows DIDPP (decomposition ~250°C) outperforms shorter-chain analogues .
  • Metal chelation capacity : Titration calorimetry quantifies binding constants with metal ions .

Q. Can computational modeling predict DIDPP’s interactions with transition metals in polymer systems?

Density functional theory (DFT) simulations model DIDPP’s binding affinity to metals (e.g., Zn²⁺). Parameters include Gibbs free energy of complexation and electron density maps. Validate predictions with experimental XAS or NMR .

Q. How can contradictions between safety assessments (e.g., low regulatory risk) and acute toxicity data be reconciled?

While regulatory evaluations (e.g., Canadian Screening Assessment) deem DIDPP low-risk at current exposure levels, acute toxicity studies note skin sensitization potential (ECHA Class 1B). Researchers must adhere to ALARA principles and conduct dose-response studies to refine occupational exposure limits .

Q. What experimental designs evaluate synergistic effects between DIDPP and primary antioxidants (e.g., hindered phenols)?

Use a factorial design to test combinations of DIDPP (0.1–1.0 wt%) with Irganox 1010. Measure oxidative induction time (OIT) via DSC and tensile strength retention after UV exposure. Synergy is confirmed when OIT values exceed additive predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.